molecular formula C12H12N2O2S B3025500 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine CAS No. 306935-51-3

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine

Cat. No. B3025500
M. Wt: 248.3 g/mol
InChI Key: ATRBJXZCQKLIBW-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names (if any), and its class or family. The structure of the compound is also described in terms of its functional groups and other significant features.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis. The yield and purity of the product are also important factors.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc. Crystallography can provide information about the arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reagents and conditions of the reaction, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This includes studying the physical properties of the compound like melting point, boiling point, solubility, etc., and its chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Chemical Synthesis and Antimicrobial Properties

  • Compounds related to 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine have been synthesized and evaluated for their antimicrobial activity. Some of these compounds demonstrated antibacterial activity comparable to standard drugs like Streptomycin and Benzyl penicillin, as well as antifungal activity against agents like Fluconazole (V. Reddy & K. R. Reddy, 2010).

Aldose Reductase Inhibition and Diabetic Complications

  • Research has indicated the potential of related compounds in inhibiting aldose reductase, an enzyme involved in diabetic complications such as cataract and neuropathy. This inhibition suggests their importance in preventing diabetic microvascular conditions (Belgin Sever et al., 2020).

Biological and Antitumor Activities

  • Studies have shown that derivatives of this compound have promising antitumor activity against various cancer cell lines. Their structural and biological properties have been extensively researched for their potential in cancer treatment (叶姣 et al., 2015).

Material Science and Security Applications

  • The compound's derivatives have been explored in material science, particularly in the development of novel materials with multi-stimuli response capabilities. These materials have potential applications in areas such as security inks (Xiao-lin Lu & M. Xia, 2016).

Antimicrobial and Anti-Inflammatory Properties

  • Several derivatives have demonstrated antimicrobial and anti-inflammatory properties, making them candidates for drug development in these areas. Their biological activities against various pathogens have been a focus of research (D. Bikobo et al., 2017).

Applications in Organic Synthesis

  • The compound has been used as an intermediate in organic synthesis, showcasing its importance in the synthesis of a range of biologically active compounds. Its use in creating novel structures with potential therapeutic applications has been documented (S. A. Vartanyan et al., 2016).

Safety And Hazards

The safety and hazards associated with the compound are studied. This includes its toxicity, flammability, environmental impact, etc.


Future Directions

This involves a discussion of the potential applications of the compound and areas where further research is needed.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, not all of this information may be available. It’s always a good idea to consult multiple sources and cross-reference the information for accuracy. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. You can also use search engines like Google Scholar to find scientific articles. Always make sure to use reliable sources and to cite them properly in your work.


properties

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-12-14-9(7-17-12)8-2-3-10-11(6-8)16-5-1-4-15-10/h2-3,6-7H,1,4-5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRBJXZCQKLIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CSC(=N3)N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine

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